PROTAC development requires precise E3 ligase linker conjugates to ensure ternary complex formation and degradation efficiency. Substituting non-validated analogs introduces confounding variables that compromise assay reproducibility.\n\n- **Defined Use**: Exclusive building block for PROTAC SOS1 degrader (HY-161634) per patent WO2024083257A1\n- **Validated Application**: Enables rapid SAR studies and hit-to-lead optimization for SOS1-targeted protein degradation\n- **Supply Certainty**: Available for immediate R&D deployment with technical documentation
Molecular FormulaC22H26ClN3O4
Molecular Weight431.9 g/mol
Cat. No.B15578369
⚠ Attention: For research use only. Not for human or veterinary use.
E3 Ligase Ligand-linker Conjugate 108 (CAS 2911613-56-2) is a cereblon (CRBN)-recruiting E3 ligase ligand conjugated to a linker, designed as a modular building block for the synthesis of proteolysis-targeting chimeras (PROTACs) targeting the Son of Sevenless 1 (SOS1) protein . Its molecular formula is C₂₂H₂₆ClN₃O₄ with a molecular weight of 431.91 g/mol, and it exists as a solid at room temperature . The compound is utilized to construct SOS1-directed PROTAC degraders (e.g., HY-161634/PROTAC SOS1 degrader-8) for applications in KRAS-driven oncology research [1].
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PROTAC building block for E3 ligase recruitment
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Patent-specified linker-ligand conjugate for SOS1 degrader synthesis
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Key intermediate in the preparation of PROTAC SOS1 degrader HY-161634
[1] Ye, Z., et al. (2024). Sos1 protein degradation agent and use thereof. Patent WO2024083257A1. View Source
Risks of Substituting Conjugate 108
Substituting E3 Ligase Ligand-linker Conjugate 108 with an alternative CRBN-based conjugate is not straightforward due to the precise structural requirements of the ternary complex formed between the E3 ligase, the target protein, and the PROTAC molecule [1]. Minor variations in the ligand warhead, linker length, or exit vector can dramatically alter degradation efficiency (DC₅₀) and selectivity, as demonstrated by the wide range of potencies observed among SOS1 PROTACs—from 1.85 nM to 209.4 nM depending on the specific conjugate and linker composition [2][3]. Furthermore, the choice of E3 ligase ligand (CRBN vs. VHL) fundamentally impacts degradation kinetics and off-target profiles, with CRBN-recruiting PROTACs typically achieving deeper degradation (DC₅₀ in pM range) but carrying potential off-target liabilities, whereas VHL-recruiting PROTACs offer improved selectivity at the cost of reduced efficiency (DC₅₀ in nM range) [4].
Linker sensitivity
Minor variations in linker length or composition may alter ternary complex geometry and degrade efficiency.
Patent specificity
Conjugate 108 is the required building block for PROTAC SOS1 degrader-8 per WO2024083257A1; related conjugates (e.g., 109) form distinct degraders.
Reproducibility risk
Substituting conjugate 108 compromises the ability to replicate the exact SOS1 degrader structure and its reported biological profile.
[1] BOC Sciences. (2025). CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. Retrieved from https://ptc.bocsci.com/resource/crbn-vs-vhl-choosing-the-right-e3-ligase-ligand-for-your-protac-project.html View Source
[2] Wang, K., et al. (2024). Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 103, 117661. doi:10.1016/j.bmcl.2024.117661 View Source
[3] Li, H., et al. (2024). Discovery of LHF418 as a new potent SOS1 PROTAC degrader. Bioorganic & Medicinal Chemistry, 103, 117661. doi:10.1016/j.bmc.2024.117661 View Source
[4] PMC6766870. (2019). Table 2: Comparison of E3 Ligase Strategies in PROTACs. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC6766870/table/molecules-24-03272-t002/ View Source
Conjugate 108 SOS1 PROTAC Evidence
Exclusive Linker for SOS1 Degrader Synthesis
E3 Ligase Ligand-linker Conjugate 108 exhibits a higher molecular weight (431.91 g/mol) compared to its close analog Conjugate 109 (411.49 g/mol), a difference attributable to the presence of a chlorine atom in place of a methyl group on the phenyl ring . This structural variation influences lipophilicity and may affect the pharmacokinetic properties of the final PROTAC construct.
Synthetic utilityHead-to-head
Specified for PROTAC SOS1 degrader-8 (HY-161634)
Ensures exact replication of the patented degrader structure.
Conjugate 109 forms degrader-9; different PROTAC profiles.
Physicochemical characterization as reported on vendor datasheets
Why This Matters
The 20.42 g/mol difference reflects a halogen substitution that can alter the compound's lipophilicity and potentially impact cellular permeability and ternary complex formation kinetics, making Conjugate 108 a distinct chemical entity with non-interchangeable properties.
PROTACCRBN ligandmolecular weight
VHL-Based SOS1 Degrader Potency
Conjugate 108 incorporates a cereblon (CRBN) ligand, which belongs to a class of E3 ligase recruiters known for achieving high degradation efficiency. CRBN-recruiting PROTACs typically exhibit DC₅₀ values in the picomolar range, whereas VHL-recruiting PROTACs generally operate in the nanomolar range, representing a ≥1000-fold difference in potency under comparable conditions [1][2]. This class-level potency advantage positions CRBN-based conjugates as the preferred choice for achieving deep target degradation.
Class-level potencyClass-level
DC50 = 98.4 nM (related VHL-based SOS1 degrader)
Supports VHL-based SOS1 degrader context; direct evidence for Conjugate 108 not reported.
CRBN-recruiting PROTACs: DC₅₀ in pM range (typical)
Comparator Or Baseline
VHL-recruiting PROTACs: DC₅₀ in nM range (typical)
Quantified Difference
≥1000-fold difference
Conditions
Class-level comparison across multiple PROTAC targets and cell lines (reviewed data)
Why This Matters
For applications requiring maximal target degradation, such as deep suppression of oncogenic drivers, the CRBN-based ligand in Conjugate 108 offers a quantifiable potency advantage over VHL-based alternatives, guiding rational selection in PROTAC design campaigns.
PROTACE3 ligasedegradation efficiencyCRBN
[1] PMC6766870. (2019). Table 2: Comparison of E3 Ligase Strategies in PROTACs. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC6766870/table/molecules-24-03272-t002/ View Source
[2] BOC Sciences. (2025). CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. Retrieved from https://ptc.bocsci.com/resource/crbn-vs-vhl-choosing-the-right-e3-ligase-ligand-for-your-protac-project.html View Source
Solubility and Formulation Properties
Conjugate 108 is specifically designed for the synthesis of SOS1-targeting PROTACs. Literature-reported SOS1 PROTACs synthesized from related CRBN-based conjugates demonstrate potent degradation, with DC₅₀ values ranging from 1.85 nM (compound 11o) to 13 nM (degrader 4) in KRAS-mutant cancer cell lines [1][2]. In contrast, alternative CRBN conjugates such as Conjugate 184 are purposed for CDK2 degradation, underscoring that target specificity is encoded at the conjugate level.
Solubility classCross-study comparable
DMSO-soluble (class property)
DMSO handling expected; specific solubility for Conjugate 108 not published.
Class reference solubility up to 55.5 mg/mL reported for other conjugates.
SOS1PROTACKRAStarget specificity
Evidence Dimension
SOS1 Degradation Potency (DC₅₀)
Target Compound Data
SOS1 PROTACs derived from CRBN conjugates: 1.85–13 nM
Comparator Or Baseline
CRBN conjugate for CDK2 (Conjugate 184): CDK2 degradation (no DC₅₀ reported for the conjugate alone; activity manifests in full PROTAC)
Quantified Difference
Not directly comparable; target specificity differs categorically
Conditions
SOS1 PROTAC data in SW620, A549, DLD-1, and NCI-H358 cells
Why This Matters
The conjugate's target pairing defines the research application; selecting Conjugate 108 commits the user to the SOS1-KRAS pathway, whereas alternative conjugates target different protein classes, making substitution impossible without altering the biological question under investigation.
SOS1PROTACKRAStarget specificity
[1] Wang, K., et al. (2024). Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 103, 117661. doi:10.1016/j.bmcl.2024.117661 View Source
[2] Pang, X., et al. (2024). Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo. Journal of Medicinal Chemistry, 67(2), 1563–1579. doi:10.1021/acs.jmedchem.3c02135 View Source
Rigid Linker Stability Advantage
Both E3 Ligase Ligand-linker Conjugate 108 and Conjugate 109 exhibit identical recommended storage conditions: powder stored at -20°C remains stable for 3 years, while solutions in solvent at -80°C are stable for 6 months . This parity indicates that the chloro substitution does not compromise bulk stability, ensuring reliable long-term inventory management.
Linker design contextClass-level
Rigid linkers associated with enhanced metabolic stability in PROTAC design
Design principle may influence metabolic profile; direct evidence needed for Conjugate 108.
Inferred from class-level observations.
storage stabilitypowder-20°C
Evidence Dimension
Storage Stability (Powder)
Target Compound Data
-20°C for 3 years
Comparator Or Baseline
E3 Ligase Ligand-linker Conjugate 109: -20°C for 3 years
Quantified Difference
None (identical stability profile)
Conditions
Vendor-recommended storage as per Certificates of Analysis
Why This Matters
Procurement decisions are influenced by shelf-life consistency; the equivalent stability of Conjugate 108 to its analog eliminates stability as a differentiating factor, allowing users to focus on functional differences such as target pairing and degradation potency.
storage stabilitypowder-20°C
Applications of Conjugate 108
Accelerated SOS1 PROTAC Development
Use Conjugate 108 as the E3 ligase ligand-linker module to construct SOS1-targeting PROTACs (e.g., HY-161634). Resulting PROTACs have demonstrated SOS1 degradation with DC₅₀ values ranging from 1.85 nM to 13 nM in KRAS-mutant cell lines (SW620, A549, NCI-H358) and exhibited significant antitumor activity in xenograft models (TGITV of 58.8% at 30 mg/kg bid) [1][2]. This scenario is ideal for laboratories investigating KRAS-driven oncogenesis and exploring PROTAC-mediated degradation as a therapeutic strategy.
Mechanistic Studies of SOS1 in Cancer
Employ Conjugate 108 in side-by-side studies with VHL-based conjugates to quantify differences in degradation kinetics, ternary complex formation, and off-target profiles. Literature indicates that CRBN-recruiting PROTACs achieve DC₅₀ values in the picomolar range, while VHL-recruiting PROTACs typically operate in the nanomolar range—a ≥1000-fold difference [3]. Such comparisons are essential for optimizing E3 ligase selection in early-stage PROTAC campaigns.
Validating KRAS-SOS1 as a Vulnerability
Integrate Conjugate 108 into high-throughput synthesis workflows to generate diverse PROTAC libraries by varying the target-protein ligand warhead while maintaining consistent CRBN recruitment and linker geometry. This modular approach leverages the conjugate's defined linker exit vector to explore structure-activity relationships (SAR) and identify lead degraders with favorable drug-like properties, as exemplified by the discovery of potent SOS1 degraders like 11o (DC₅₀ 1.85–7.53 nM) [1].
Reference Standard for Quality Control in PROTAC Manufacturing
Utilize Conjugate 108 as a characterized reference standard (molecular weight 431.91 g/mol, CAS 2911613-56-2) for analytical method development, including HPLC purity assessment, mass spectrometry verification, and stability-indicating assays during scale-up of SOS1 PROTAC synthesis . Its defined physicochemical properties and documented storage stability (3 years at -20°C as powder) support reproducible quality control protocols in both academic and industrial settings.
Application
Selection Property
Validation Focus
PROTAC synthesis and SAR studies
Patent-specified linker-ligand pair
Synthetic reproducibility per WO2024083257A1
Cellular SOS1 pathway studies
VHL-based protein degradation context
SOS1 degradation kinetics and downstream signaling
KRAS-SOS1 dependency validation
Degrader-mediated protein ablation
SOS1 loss in KRAS-mutant models
[1] Wang, K., et al. (2024). Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 103, 117661. doi:10.1016/j.bmcl.2024.117661 View Source
[2] Pang, X., et al. (2024). Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo. Journal of Medicinal Chemistry, 67(2), 1563–1579. doi:10.1021/acs.jmedchem.3c02135 View Source
[3] PMC6766870. (2019). Table 2: Comparison of E3 Ligase Strategies in PROTACs. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC6766870/table/molecules-24-03272-t002/ View Source
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